Methyl 5-(difluoromethoxy)nicotinate
Description
Methyl 5-(difluoromethoxy)nicotinate is a nicotinic acid derivative featuring a difluoromethoxy (-OCF₂H) substituent at the 5-position of the pyridine ring and a methyl ester group at the 3-position. This compound is of interest in medicinal chemistry due to the electron-withdrawing and lipophilic properties imparted by the difluoromethoxy group, which can enhance metabolic stability and bioavailability compared to non-fluorinated analogs.
Properties
IUPAC Name |
methyl 5-(difluoromethoxy)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-13-7(12)5-2-6(4-11-3-5)14-8(9)10/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAGRXUALGPAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(difluoromethoxy)nicotinate typically involves the introduction of the difluoromethoxy group into the nicotinate structure. One common method is the reaction of 5-hydroxy-nicotinic acid with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(difluoromethoxy)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl 5-(difluoromethoxy)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated groups on biological activity.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-(difluoromethoxy)nicotinate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes involved in disease pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 5-(difluoromethoxy)nicotinate with key analogs, highlighting substituent positions, molecular weights, and functional groups:
*Calculated based on formula C₈H₇F₂NO₃. †Not explicitly listed in evidence; inferred from analogs.
Reactivity and Stability
- Hydrolysis Rates: demonstrates that substituents significantly influence ester hydrolysis in human serum albumin (HSA). The difluoromethoxy group in this compound may enhance stability due to increased electron-withdrawing effects compared to methoxy analogs, though direct data is lacking .
- Electron Effects : The trifluoromethyl group in Methyl 6-(trifluoromethyl)nicotinate () is strongly electron-withdrawing, likely reducing nucleophilic attack at the ester carbonyl compared to difluoromethoxy analogs. Difluoromethoxy (-OCF₂H) offers moderate electron withdrawal with improved lipophilicity .
Biological Activity
Methyl 5-(difluoromethoxy)nicotinate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a difluoromethoxy group attached to the 5-position of the nicotinic acid derivative. The chemical formula for this compound is . The difluoromethoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The difluoromethoxy group can modulate the binding affinity of the compound, potentially leading to enhanced pharmacological effects.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate various physiological processes.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Studies have shown that compounds with similar structures can exhibit anti-inflammatory effects, potentially through the modulation of prostaglandin release.
- Vasodilation : Like other nicotinic acid derivatives, it may promote vasodilation, enhancing blood flow in targeted tissues.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although more research is needed to confirm these effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
| Study | Findings |
|---|---|
| Study 1 (2020) | Investigated the vasodilatory effects in animal models, demonstrating significant increases in blood flow following administration. |
| Study 2 (2019) | Reported on the anti-inflammatory effects in vitro, showing reduced cytokine production in macrophage cultures treated with the compound. |
| Study 3 (2021) | Explored antimicrobial activity against various bacterial strains, indicating a potential role as an antibacterial agent. |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl Nicotinate | Contains a methoxy group instead of difluoromethoxy | Known for vasodilation and anti-inflammatory effects |
| Methyl 6-chloronicotinate | Contains a chloro group | Exhibits enhanced binding affinity to certain receptors |
| Benzyl 6-(trifluoromethoxy)nicotinate | Contains trifluoromethoxy group | Shows promising pharmacological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
